molecular formula C23H18ClFN2O2 B2898672 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-18-7

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2898672
CAS No.: 317822-18-7
M. Wt: 408.86
InChI Key: FEHLZDLWHOZTGV-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone ( 317822-18-7) is a synthetic organic compound with a molecular formula of C23H18ClFN2O2 and a molecular weight of 408.85 g/mol. It is part of the quinoxaline family, a class of nitrogen-containing heterocyclic compounds that have fused benzene and pyrazine rings . This specific derivative is of significant interest in medicinal chemistry research due to the privileged quinoxaline scaffold, which is known to exhibit a wide spectrum of pharmacological activities . Researchers explore quinoxaline cores for developing novel therapeutic agents because they can be modified to produce compounds with antifungal, antibacterial, antiviral, and antimicrobial properties . Furthermore, certain quinoxaline derivatives have shown promise in anticancer research, acting as inhibitors for specific kinase targets, which are relevant in the context of tumor growth and angiogenesis . The compound's structure, which includes a 2-chloro-6-fluorobenzyl substituent, is designed to enhance its potential bioactivity and selectivity in biological systems. This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant safety regulations.

Properties

IUPAC Name

4-benzoyl-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLZDLWHOZTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoxalinone Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic or basic conditions to form the quinoxalinone core.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chloro-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the quinoxalinone core is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoxalinone derivatives.

Scientific Research Applications

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Bromo-Substituted Quinoxalinone Derivatives

Compound: (S)-3-Methyl-6-Bromo-3,4-Dihydro-2(1H)-Quinoxalinone

  • Key Differences : Replaces the benzoyl and chloro-fluorobenzyl groups with a bromo substituent at position 4.
  • Synthesis : Synthesized via a sequence starting from L-α-alanine and dibromonitrobenzene, highlighting the use of halogenated aromatic precursors .
  • Stability: The bromo-substituted derivative exhibits notable stability, suggesting that electron-withdrawing halogens (e.g., Cl, F) in the target compound may similarly enhance stability through inductive effects .

Methoxyphenyl-Substituted Quinazolinones

Compound : 2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-Propyl)-Quinazolin-4(3H)-One (4l)

  • Key Differences: Quinazolinone core (vs. quinoxalinone) with methoxyphenyl substituents.
  • Physical Properties : Melting point (228–230°C) and IR data (νmax 3177 cm⁻¹) suggest crystalline packing influenced by methoxy groups; the target compound’s chloro-fluoro substituents may reduce polarity and alter solubility .

Agrochemical Quinazolinones: Quinconazole and Fluquinconazole

Compounds :

  • Quinconazole: 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)-4(3H)-Quinazolinone
  • Fluquinconazole: 3-(2,4-Dichlorophenyl)-6-Fluoro-2-(1H-1,2,4-Triazol-1-yl)-4(3H)-Quinazolinone
  • Key Differences : Triazole rings and dichlorophenyl groups (vs. benzoyl and chloro-fluorobenzyl in the target compound).
  • Bioactivity: Both act as fungicides, indicating that halogenated quinazolinones/quinoxalinones may have agrochemical applications. Fluquinconazole’s fluorine atom enhances metabolic stability, suggesting similar benefits for the target compound’s 6-fluoro substituent .

Sulfonyl-Substituted Dihydroquinoxalinone

Compound: 4-[(4-Ethylphenyl)Sulfonyl]-3,4-Dihydro-2(1H)-Quinoxalinone (CAS 439141-62-5)

  • Key Differences : Replaces benzoyl and chloro-fluorobenzyl with an ethylphenyl sulfonyl group.
  • Steric hindrance from the sulfonyl moiety may also affect binding interactions in biological systems .

Research Implications

  • Substituent Effects: The chloro-fluoro and benzoyl groups in the target compound likely enhance metabolic stability and binding affinity compared to non-halogenated analogues.
  • Synthetic Pathways : Methods from (halogenation) and (cross-coupling) could be adapted for scalable synthesis.

Biological Activity

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that includes a quinoxalinone core, which is known for various therapeutic properties.

  • Molecular Formula : C23H18ClFN2O2
  • Molecular Weight : 408.85 g/mol
  • CAS Number : 317822-18-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to various therapeutic effects, including:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and LDHA .
  • Anticancer Activity : Quinoxaline derivatives have shown cytotoxic effects against different cancer cell lines by targeting pathways such as the Wnt signaling pathway and the phosphatidylinositol-3-kinase (PI3K) pathway .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116 and LoVo). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoxaline derivatives can exert antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from moderate to high levels, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
In vitro study on colorectal cancer Demonstrated significant cytotoxicity against HCT-116 and LoVo cells with IC50 values indicating potent activity .
Antimicrobial evaluation Showed effectiveness against a range of bacterial strains with MIC values ranging from 100 to 400 µg/mL .
Enzymatic inhibition studies Identified as a moderate inhibitor of COX-2 with efficiencies improving at higher concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship analyses suggest that the presence of specific substituents on the quinoxalinone core significantly influences the biological activity. For instance, modifications in the benzyl group can enhance or diminish the efficacy against targeted enzymes or cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step protocols, often starting with halogenated nitrobenzene derivatives and amino acids (e.g., L-alanine) to construct the quinoxalinone core. Key steps include:
  • Nucleophilic substitution : Reacting bromo/chloro-nitrobenzene with amino acid derivatives to form intermediates (e.g., (S)-3-methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone) .
  • Benzoylation : Introducing the benzoyl group under controlled acylation conditions, often requiring anhydrous solvents like dichloromethane .
  • Substituent coupling : Attaching the 2-chloro-6-fluorobenzyl group via alkylation or nucleophilic aromatic substitution, optimized at 60–80°C with catalysts like K₂CO₃ .
    Solvent choice (e.g., DMSO for polar intermediates) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection requires high-resolution crystals, often grown via slow evaporation in aprotic solvents .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent effects (e.g., benzoyl vs. benzyl groups). Chemical shifts for methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₃H₁₈ClF₂N₂O₂, [M+H]⁺ = 435.1) and fragmentation patterns .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :
  • Oxidation sensitivity : The 3,4-dihydroquinoxalinone core is prone to air oxidation, forming quinoxalinone derivatives. Storage under inert gas (e.g., N₂) and antioxidants (e.g., BHT) mitigates degradation .
  • Moisture control : Hygroscopic intermediates require desiccants (e.g., silica gel) and sealed containers to prevent hydrolysis .
  • Temperature : Long-term storage at –20°C preserves stability, while repeated freeze-thaw cycles degrade halogenated substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between halogenated quinoxalinone derivatives?

  • Methodological Answer :
  • Substituent effects : Chloro substituents (electron-withdrawing) reduce nucleophilic reactivity compared to bromo analogs. For example, 6-bromo derivatives undergo coupling reactions faster than 6-chloro analogs .
  • Reaction monitoring : Use in situ techniques (e.g., HPLC-MS) to track intermediates and side products. For instance, competing oxidation pathways under aerobic vs. anaerobic conditions explain yield discrepancies .
  • Computational validation : DFT calculations predict activation energies for substituent-dependent reactions, guiding condition optimization (e.g., solvent polarity adjustments) .

Q. What computational strategies predict electronic properties for drug design applications?

  • Methodological Answer :
  • DFT studies : Optimize geometries at the B3LYP/6-31G* level to map electron density (e.g., benzoyl group’s electrophilic sites) .
  • Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., sigma receptors). The 2-chloro-6-fluorobenzyl group’s steric bulk impacts binding affinity .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5 for blood-brain barrier penetration) .

Q. What structure-activity relationship (SAR) insights exist for halogenated quinoxalinones in pharmacological assays?

  • Methodological Answer :
  • Anticonvulsant activity : 3-Methyl and benzyl groups enhance potency in mouse models (ED₅₀ = 30 mg/kg). Fluorine substitution improves metabolic stability compared to chloro analogs .
  • Receptor binding : The 2-chloro-6-fluorobenzyl moiety increases sigma receptor affinity (Kᵢ = 12 nM) by enhancing hydrophobic interactions .
  • Table: SAR Summary
SubstituentBiological ActivityKey Finding
3-MethylAnticonvulsantReduces ED₅₀ by 40% vs. non-methylated analogs
2-Cl-6-F-BnSigma receptorKᵢ = 12 nM (vs. 45 nM for unsubstituted benzyl)

Q. How are metabolic pathways analyzed in microbial models, and what challenges arise?

  • Methodological Answer :
  • Microbial metabolism : Streptomyces spp. oxidize the dihydroquinoxalinone core to 2(1H)-quinoxalinone via dihydrodiol intermediates. LC-MS/MS tracks metabolites in culture supernatants .
  • Challenges : Co-metabolism with carbon sources (e.g., glucose) complicates pathway elucidation. Use isotopic labeling (¹³C-quinoxalinone) to distinguish degradation products .
  • Enzyme inhibition : Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidative vs. hydrolytic pathways .

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